Technical Guide: Synthesis and Characterization of N-Acetyl-O-methyl-L-tyrosine Methyl Ester
Technical Guide: Synthesis and Characterization of N-Acetyl-O-methyl-L-tyrosine Methyl Ester
The following technical guide details the synthesis, purification, and characterization of N-Acetyl-O-methyl-L-tyrosine methyl ester (CAS: 17355-24-7). This document is structured for organic chemists and pharmaceutical researchers requiring a robust, scalable protocol with high enantiomeric fidelity.
Molecular Weight: 251.28 g/molExecutive Summary & Strategic Utility
N-Acetyl-O-methyl-L-tyrosine methyl ester is a fully protected L-tyrosine derivative. It serves as a critical orthogonal building block in peptidomimetic synthesis, preventing zwitterion formation and allowing for specific backbone modifications. Its structural rigidity and lipophilicity make it an ideal probe for metabolic stability studies and a precursor for neuroactive pharmaceutical agents.
This guide prioritizes enantiomeric retention . The protocol utilizes a linear sequence: Esterification
Retrosynthetic Analysis
To design a self-validating synthesis, we deconstruct the molecule into three primary transformations. The strategy relies on "protecting group" logic where the final O-methylation is performed on the fully protected scaffold to ensure regioselectivity (Phenol vs. Amide).
Figure 1: Retrosynthetic breakdown of N-Acetyl-O-methyl-L-tyrosine methyl ester.
Experimental Protocols
Step 1: Synthesis of L-Tyrosine Methyl Ester Hydrochloride
Objective: Convert the carboxylic acid to a methyl ester to prevent zwitterionic interference in subsequent steps. Mechanism: Acid-catalyzed Fischer Esterification.
-
Reagents: L-Tyrosine (10.0 g, 55.2 mmol), Methanol (anhydrous, 100 mL), Thionyl Chloride (
, 8.0 mL, 110 mmol). -
Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (
).
Protocol:
-
Setup: Charge the RBF with L-Tyrosine and Methanol. Cool the suspension to 0°C using an ice bath.
-
Activation: Add
dropwise over 20 minutes. Caution: Exothermic reaction with evolution of HCl and gas. -
Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 4 hours. The solution should become clear.
-
Workup: Concentrate the solution in vacuo to remove excess methanol and
. -
Isolation: Triturate the resulting residue with diethyl ether to precipitate the product. Filter and dry under vacuum.[1]
-
Yield Check: Expected yield >95% (White solid).
Step 2: Synthesis of N-Acetyl-L-Tyrosine Methyl Ester
Objective: Protect the
-
Reagents: L-Tyrosine Methyl Ester HCl (from Step 1), Acetic Anhydride (
, 1.2 eq), Triethylamine (TEA, 2.5 eq), Dichloromethane (DCM, 100 mL).
Protocol:
-
Neutralization: Suspend the ester salt in DCM at 0°C. Add TEA dropwise to liberate the free amine and neutralize HCl.
-
Acetylation: Add Acetic Anhydride dropwise. Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.
-
Quench: Add water (20 mL) to hydrolyze excess anhydride.
-
Extraction: Wash the organic layer with 1M HCl (2 x 30 mL) to remove TEA, followed by Sat.
(2 x 30 mL) to remove acetic acid, and finally Brine. -
Drying: Dry over anhydrous
, filter, and concentrate. -
Validation: The product should be a white solid/foam. Phenol -OH remains free (verified by IR ~3300
broad).
Step 3: Synthesis of N-Acetyl-O-methyl-L-tyrosine Methyl Ester (Target)
Objective: Methylate the phenolic hydroxyl group.[2]
Mechanism: Williamson Ether Synthesis (
-
Reagents: N-Acetyl-L-Tyrosine Methyl Ester (5.0 g, 21.1 mmol), Methyl Iodide (MeI, 1.5 eq), Potassium Carbonate (
, anhydrous, 2.0 eq), Acetone (50 mL) or DMF (for faster rate).
Protocol:
-
Deprotonation: Dissolve the substrate in Acetone. Add
. Stir at RT for 15 minutes to form the phenoxide. -
Alkylation: Add Methyl Iodide (Caution: Carcinogen) dropwise.
-
Reflux: Heat to mild reflux (50°C) for 6-12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting material (lower
) should disappear. -
Workup: Filter off the inorganic solids (
/KI). Concentrate the filtrate. -
Purification: Dissolve residue in EtOAc, wash with water to remove trace salts. If necessary, recrystallize from EtOAc/Hexane or purify via silica flash chromatography (Gradient: 30%
60% EtOAc in Hexane).
Characterization Data
The following data confirms the structure and purity of the synthesized target.
Nuclear Magnetic Resonance (NMR)
Solvent:
| Nucleus | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 1H | 1.98 | Singlet | 3H | Acetyl methyl group | |
| 1H | 3.05 | Multiplet | 2H | Benzylic protons (diastereotopic) | |
| 1H | 3.72 | Singlet | 3H | -COO | Ester methyl |
| 1H | 3.79 | Singlet | 3H | Ar-O | Phenolic methyl ether |
| 1H | 4.85 | dt | 1H | Chiral center proton | |
| 1H | 6.05 | Doublet | 1H | -NH- | Amide proton (exchangeable) |
| 1H | 6.82 | Doublet | 2H | Ar-H | Aromatic (ortho to OMe) |
| 1H | 7.05 | Doublet | 2H | Ar-H | Aromatic (meta to OMe) |
Infrared Spectroscopy (FT-IR)
-
3280 cm⁻¹: N-H stretch (Amide).
-
1740 cm⁻¹: C=O stretch (Ester).
-
1650 cm⁻¹: C=O stretch (Amide I).
-
1250 cm⁻¹: C-O stretch (Aryl Ether) – Critical for confirming O-methylation.
Physical Properties[3][4][5][6]
-
Appearance: White crystalline powder.
-
Melting Point: 103–109 °C (L-isomer) [1].
-
Optical Rotation:
(c=1, MeOH) [2].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Workflow Visualization
The following diagram illustrates the complete reaction pathway and critical control points.
Figure 2: Linear synthesis workflow for N-Acetyl-O-methyl-L-tyrosine methyl ester.
Troubleshooting & Optimization (Expert Insights)
Controlling Racemization
-
Risk: The
-proton is acidic, particularly in the ester form. Strong bases or prolonged heating can lead to racemization (L D/L mixture). -
Solution: In Step 3, use
(mild base) rather than NaH or NaOH. Avoid heating above 50°C. If racemization is detected (via chiral HPLC or reduced optical rotation), switch solvent to DMF and perform the reaction at room temperature.
Regioselectivity (O- vs N-Methylation)
-
Issue: The amide nitrogen can technically be methylated, though it is less nucleophilic than the phenoxide.
-
Control: The
of the phenol (~10) is significantly lower than the amide (~17). Using a stoichiometric amount of mild base ( ) ensures only the phenol is deprotonated. Avoid using excess strong base (NaH).
Purification[1][2][5][6][7]
-
Tip: If the final product contains unreacted phenol (N-Acetyl-L-Tyr-OMe), wash the organic layer with 1M NaOH. The deprotonated phenol will partition into the aqueous layer, while the fully methylated target remains in the organic layer.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6950955, Methyl (2S)-2-acetamido-3-(4-methoxyphenyl)propanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). General procedures for Amino Acid Esterification and Protection. (Methodology adapted for Tyrosine derivatives).[3][4][5] Retrieved from [Link]
Sources
- 1. EP0028251A1 - METHOD FOR PRODUCING AN N-ACYL-D-PHENYLALANINE ESTER. - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methyl N-Acetyl-L-tyrosine | C12H15NO4 | CID 720747 - PubChem [pubchem.ncbi.nlm.nih.gov]
